2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine
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Overview
Description
2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine is an organic compound belonging to the class of aminopyrimidines This compound features a pyrimidine ring substituted with a methyl group at the 6-position and an amine group at the 4-position, along with a propan-1-amine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and an amidine derivative under acidic conditions.
Substitution Reactions:
Amination: The amine group at the 4-position can be introduced via nucleophilic substitution using an appropriate amine source, such as ammonia or an amine derivative.
Side Chain Addition: The propan-1-amine side chain can be attached through a reductive amination reaction involving a suitable aldehyde and an amine source.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amine derivatives in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted aminopyrimidines.
Scientific Research Applications
2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one
- 3-(2-methyl-pyridin-4-yl)-propan-1-ol
- (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine
Uniqueness
2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the propan-1-amine side chain
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine |
InChI |
InChI=1S/C9H15N3/c1-7-4-8(12-6-11-7)9(2,3)5-10/h4,6H,5,10H2,1-3H3 |
InChI Key |
OHWCQPZMLPYMCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)C(C)(C)CN |
Origin of Product |
United States |
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